Cas no 15307-93-4 (2,6-Dichlorodiphenylamine)
2,6-Dichlorodiphenylamine Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloro-N-phenylaniline
- N-Phenyl-2,6-dichloroaniline
- 2,6-Dichlorodiphenylamine
- N-(2,6-Dichlorophenyl)aniline
- EOS-60715
- TIMTEC-BB SBB003229
- Meclofenamic acid IMP
- Meclofenamic acid Impurity
- Diphenylamine,2,6-dichloro-
- 2,6-Dichlorophenylphenylamine
- 2,6-DICHLORODIPHENYLAMIN
- CS-W012842
- UNII-D5D4MZM3NW
- D5D4MZM3NW
- C12H9Cl2N
- AS-17772
- FT-0610612
- 2,6-DICHLORO-N-PHENYLBENZENAMINE
- MFCD00269648
- SCHEMBL2419050
- 2,6-Dichlorodiphenylamine, analytical standard
- BCP24473
- FD10488
- EC 239-349-0
- 2,6-Dichlorodiphenylamine, 98%
- PD158291
- 2,6-Dichlorodiphenylamine; Benzenamine, 2,6-dichloro-N-phenyl-; Diphenylamine, 2,6-dichloro- (8CI); N-(2,6-Dichlorophenyl)aniline; N-Phenyl-2,6-dichloroaniline
- W-108041
- Benzenamine, 2,6-dichloro-N-phenyl-
- 2,6-dichlorophenylaniline
- 15307-93-4
- EINECS 239-349-0
- AKOS015840672
- NS00009651
- A809390
- 2,6-Dichloro-N-phenylaniline #
- HY-W012126
- AC-10655
- DTXSID90165213
- D3778
- N-phenyl 2,6-dichloroaniline
- DA-60035
- ALBB-025811
-
- MDL: MFCD00269648
- Inchi: 1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H
- InChI Key: HDUUZPLYVVQTKN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1NC1C=CC=CC=1)Cl
Computed Properties
- Exact Mass: 237.01100
- Monoisotopic Mass: 237.011205
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 12
Experimental Properties
- Color/Form: Light brown solid
- Density: 1.327
- Melting Point: 49.0 to 53.0 deg-C
- Boiling Point: 309.8°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: 1.649
- PSA: 12.03000
- LogP: 4.81000
- Sensitiveness: Sensitive to air
- Solubility: Not determined
2,6-Dichlorodiphenylamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/38-50/53
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26-S36
2,6-Dichlorodiphenylamine Customs Data
- HS CODE:2921440000
- Customs Data:
China Customs Code:
2921440000Overview:
2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
2,6-Dichlorodiphenylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KI183-100g |
2,6-Dichlorodiphenylamine |
15307-93-4 | 98% | 100g |
219.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KI183-5g |
2,6-Dichlorodiphenylamine |
15307-93-4 | 98% | 5g |
46.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KI183-25g |
2,6-Dichlorodiphenylamine |
15307-93-4 | 98% | 25g |
89.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 75538-100MG |
2,6-Dichlorodiphenylamine |
15307-93-4 | 100mg |
¥886.96 | 2024-12-25 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835307-500g |
2,6-Dichlorodiphenylamine |
15307-93-4 | 98% | 500g |
¥798.00 | 2022-01-10 | |
| ChemScence | CS-W012842-500g |
2,6-Dichlorodiphenylamine |
15307-93-4 | 98.88% | 500g |
$99.0 | 2022-04-27 | |
| ChemScence | CS-W012842-1000g |
2,6-Dichlorodiphenylamine |
15307-93-4 | 98.88% | 1000g |
$116.0 | 2021-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835307-5g |
2,6-Dichlorodiphenylamine |
15307-93-4 | 98% | 5g |
¥42.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835307-25g |
2,6-Dichlorodiphenylamine |
15307-93-4 | 98% | 25g |
¥78.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835307-100g |
2,6-Dichlorodiphenylamine |
15307-93-4 | 98% | 100g |
¥218.00 | 2022-01-10 |
2,6-Dichlorodiphenylamine Suppliers
2,6-Dichlorodiphenylamine Related Literature
-
Haiyan Li,Cong Wang,Xiaojuan Bai,Xuyu Wang,Boxuan Sun,Di Li,Liangchen Zhao,Ruilong Zong,Derek Hao Mater. Chem. Front. 2020 4 2673
-
2. 246. The action of phosphorus pentachloride on derivatives of diphenylamineRobert R. Goodall,William O. Kermack J. Chem. Soc. 1936 1163
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 2,6-Dichlorodiphenylamine
Introduction to 2,6-Dichlorodiphenylamine (CAS No. 15307-93-4)
2,6-Dichlorodiphenylamine, with the chemical formula C₆H₅Cl₂N, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring two chlorine atoms substituting at the 2- and 6-positions of a diphenylamine backbone, imparts unique reactivity and functional properties that make it valuable in various applications. This introduction explores the compound's chemical characteristics, synthetic pathways, industrial relevance, and recent advancements in its utilization within the pharmaceutical and material sciences domains.
The CAS number 15307-93-4 uniquely identifies this substance in chemical databases and literature, underscoring its importance in scientific discourse. The presence of chlorine atoms at the ortho positions relative to the amine group enhances electrophilic aromatic substitution reactions, making 2,6-dichlorodiphenylamine a versatile intermediate in synthesizing more complex molecules. Its diphenylamine core is known for its stability and ability to participate in hydrogen bonding interactions, which are critical for designing bioactive molecules.
In terms of synthesis, 2,6-dichlorodiphenylamine can be prepared through the chlorination of diphenylamine or via nucleophilic aromatic substitution reactions on pre-functionalized biphenyl derivatives. The choice of synthetic route depends on the desired purity and scale of production. Recent studies have highlighted the efficiency of catalytic chlorination methods that minimize byproduct formation, aligning with green chemistry principles. These advancements not only improve yield but also reduce environmental impact.
The industrial significance of 2,6-dichlorodiphenylamine lies in its role as a precursor for pharmaceuticals and agrochemicals. Its structural motif is frequently incorporated into molecules designed to interact with biological targets. For instance, derivatives of this compound have shown promise as intermediates in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The chlorine atoms facilitate further functionalization, allowing chemists to tailor properties such as solubility and binding affinity.
Recent research has also explored the material science applications of 2,6-dichlorodiphenylamine. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalysis. Additionally, its aromatic structure makes it a candidate for developing organic semiconductors and conductive polymers. These materials are integral to advancements in electronics, including flexible displays and solar cells.
The pharmaceutical industry has been particularly interested in 2,6-dichlorodiphenylamine due to its potential as a pharmacophore. Studies have demonstrated that modifications to its core structure can enhance biological activity while minimizing toxicity. For example, derivatives have been investigated for their antimicrobial properties, showing efficacy against resistant bacterial strains. Such findings underscore the importance of this compound in drug discovery efforts.
From an environmental perspective, the handling and disposal of 2,6-dichlorodiphenylamine must adhere to stringent safety protocols to prevent contamination. While it is not classified as a hazardous substance under standard definitions, proper storage conditions are essential to maintain its stability and prevent unwanted reactions. Researchers are continually refining protocols for its safe use in laboratories and industrial settings.
The future prospects for 2,6-dichlorodiphenylamine remain promising as new synthetic methodologies and applications emerge. Collaborative efforts between academia and industry will likely drive innovation in utilizing this compound for next-generation pharmaceuticals and advanced materials. As our understanding of molecular interactions deepens, so too will the opportunities for leveraging its unique properties.
In conclusion,2,6-Dichlorodiphenylamine (CAS No. 15307-93-4) stands as a testament to the ingenuity of organic chemistry in creating molecules with tailored functionalities. Its versatility as an intermediate underscores its enduring relevance across multiple scientific disciplines. By staying abreast of emerging research trends and technological advancements, 2 ,6 -Dichlorodiphenylamine will continue to play a pivotal role in shaping future developments within both pharmaceuticals and material sciences .
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